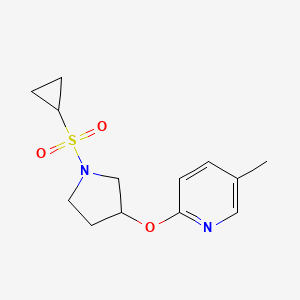
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its versatility .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . The cyclopropylsulfonyl group and the methylpyridine group are likely to further contribute to the compound’s structural complexity.科学的研究の応用
Applications in Organic Synthesis and Catalysis
Cyclometallated Iridium Complexes : A study by Ertl et al. (2015) explored the use of sulfonyl-substituted cyclometallating ligands, including compounds similar to 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine, in creating cationic bis-cyclometallated iridium(III) complexes. These complexes are significant for their photoluminescent properties and potential use in light-emitting electrochemical cells (Ertl et al., 2015).
Synthesis of Substituted Pyridines : In the field of organic synthesis, Teague (2008) described the use of methylsulfinyl group displacement in synthesizing various substituted 2-aminopyridines. This process involves the manipulation of the pyridine ring, a core structural component similar to that in the chemical (Teague, 2008).
Pyrrolidine-Based Organocatalysis : Singh et al. (2013) investigated the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This research highlights the potential of sulfonyl and pyrrolidine derivatives in catalysis, which is relevant to the structure of this compound (Singh et al., 2013).
Applications in Medicinal Chemistry
Antibacterial Agent Synthesis : Miyamoto et al. (1987) focused on synthesizing 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups for potential antibacterial applications. This study underscores the significance of cyclopropyl and sulfonyl components in medicinal chemistry, which is relevant given the structural similarities with this compound (Miyamoto et al., 1987).
Sulfonamides in Cationic Cyclisations : Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid to catalyze cyclisations of homoallylic sulfonamides to form pyrrolidines. This research is pertinent because it involves sulfonamides and pyrrolidines, components found in the chemical structure of interest (Haskins & Knight, 2002).
Applications in Material Science
- Iridium Complexes with Emissive Properties : Brown et al. (2017) reported the synthesis of cyclometalated iridium(III) complexes using sulfur-bridged dipyridyl ligands, which are structurally related to this compound. These complexes are notable for their tunable emission properties, which could be relevant in the development of optical materials (Brown et al., 2017).
特性
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-2-5-13(14-8-10)18-11-6-7-15(9-11)19(16,17)12-3-4-12/h2,5,8,11-12H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEJLNZCZOSBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


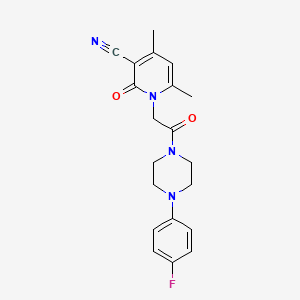
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)
![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)
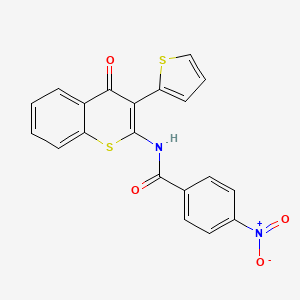

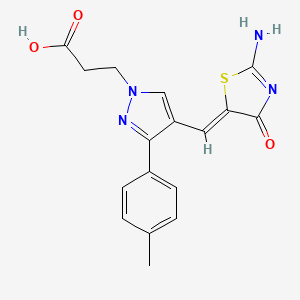
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
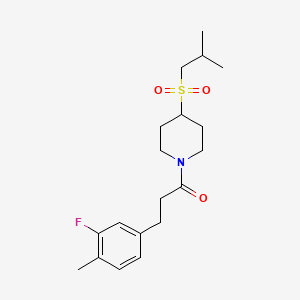
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)
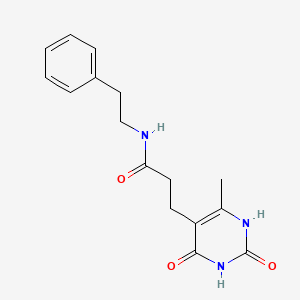
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)